molecular formula C10H14N2 B3361250 Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)- CAS No. 91817-61-7

Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-

Cat. No.: B3361250
CAS No.: 91817-61-7
M. Wt: 162.23 g/mol
InChI Key: BEMIIPSHLWBOLS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)- undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)- can be compared with other similar compounds in the tropane alkaloid family:

    Cocaine: Known for its stimulant effects, cocaine also features a tropane alkaloid structure.

    Atropine: Used in medicine, atropine has a similar bicyclic structure but different functional groups.

    Scopolamine: Another tropane alkaloid with applications in medicine, particularly for motion sickness.

The uniqueness of Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)- lies in its specific functional groups and the resulting biological activities .

Properties

IUPAC Name

2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-9-2-3-10(12)7-8(6-9)4-5-11/h4,9-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMIIPSHLWBOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=CC#N)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596689
Record name (8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91817-61-7
Record name (8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.95 g of diethyl cyanomethylphosphonate in 40 ml of dioxane was cooled to 10° C., followed by the addition of 0.44 g of sodium hydride (60%) in an argon gas atmosphere. A solution of 1.39 g of tropinone in 25 ml of dioxane was added dropwise to the resulting mixture at the same temperature, followed by stirring at room temperature for 1.5 hours. After the solvent was evaporated, water was added to the residue. The resulting mixture was extracted with chloroform, followed by drying over anhydrous potassium carbonate. The solvent was then evaporated, whereby 1.66 g of 3-cyanomethylene-8-methyl-8-azabicyclo[3.2.1]octane was obtained as the oily form.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
1.39 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-
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Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-
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Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-
Reactant of Route 4
Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-
Reactant of Route 5
Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-

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